molecular formula C19H17NO5 B13140282 1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione CAS No. 89586-82-3

1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione

Cat. No.: B13140282
CAS No.: 89586-82-3
M. Wt: 339.3 g/mol
InChI Key: HGVDYWYCDYFSIU-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione (CAS RN: 79207-99-1) is an anthraquinone derivative with a complex substitution pattern. Its structure features a central anthracene-9,10-dione core substituted at positions 1 (amino), 4 (hydroxy), and 2 (a propenyloxy-ethoxy chain). This compound is structurally related to mitoxantrone analogs but distinct due to its unique ether-linked allyloxy-ethoxy side chain .

Properties

CAS No.

89586-82-3

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

1-amino-4-hydroxy-2-(2-prop-2-enoxyethoxy)anthracene-9,10-dione

InChI

InChI=1S/C19H17NO5/c1-2-7-24-8-9-25-14-10-13(21)15-16(17(14)20)19(23)12-6-4-3-5-11(12)18(15)22/h2-6,10,21H,1,7-9,20H2

InChI Key

HGVDYWYCDYFSIU-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of 1-amino-4-hydroxyanthracene-9,10-dione, which is then subjected to etherification reactions to introduce the allyloxyethoxy group. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the hydroxy group, followed by the addition of 2-(allyloxy)ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in inflammation and microbial growth, contributing to its therapeutic effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₉H₁₇NO₆
  • Substituents: Position 1: Amino (-NH₂) Position 4: Hydroxy (-OH) Position 2: 2-[(Prop-2-en-1-yl)oxy]ethoxy (-OCH₂CH₂OCH₂CH=CH₂)

Anthraquinone derivatives are widely studied for their biochemical and material science applications. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS RN) Substituents Molecular Formula Key Properties/Applications Reference
1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione (79207-99-1) 1-NH₂, 4-OH, 2-OCH₂CH₂OCH₂CH=CH₂ C₁₉H₁₇NO₆ Potential dye or pharmaceutical intermediate; allyloxy-ethoxy chain may enhance solubility
1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione (588674-68-4) 1-NH₂, 4-OH, 2-SCH₂CH₂OPh C₂₂H₁₇NO₄S Sulfur-containing analog; applications in photodynamic therapy or as a redox-active agent
1-Amino-2-bromo-4-(4-methoxyanilino)anthracene-9,10-dione (76382-24-6) 1-NH₂, 2-Br, 4-NH-C₆H₄-OMe C₂₁H₁₅BrN₂O₃ Bromine substitution enables halogen bonding; potential antitumor activity
1-Amino-4-hydroxy-2-(2-hydroxyethoxy)anthracene-9,10-dione (17869-07-7) 1-NH₂, 4-OH, 2-OCH₂CH₂OH C₁₆H₁₃NO₅ Hydroxyethoxy group improves hydrophilicity; used in disperse dyes (C.I. Disperse Red 55/114)
1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione (1007921-18-7) 1-NHCH₂CH₃, 4-NHCH₂CH₂OH C₁₈H₁₈N₂O₃ Dual amino-hydroxyethyl substitution; possible DNA intercalation or antimalarial activity
Key Differences and Trends :

Substituent Effects on Solubility :

  • The allyloxy-ethoxy chain in the target compound (79207-99-1) introduces both ether and alkene functionalities, likely improving solubility in organic solvents compared to purely aromatic analogs like 588674-68-4 .
  • Hydrophilic groups (e.g., -OCH₂CH₂OH in 17869-07-7) enhance aqueous solubility, making such derivatives suitable for dye or biomedical applications .

Amino-alkylated derivatives (e.g., 1007921-18-7) are structurally similar to mitoxantrone, a known chemotherapeutic agent, suggesting possible anticancer properties .

Synthetic Pathways: Most anthraquinones in Table 1 are synthesized via maleic anhydride or maleimide cycloadditions to anthracene precursors, followed by functional group modifications (e.g., bromination, sulfonation) . The allyloxy-ethoxy side chain in the target compound may require protective group strategies during synthesis to prevent undesired polymerization .

Table 2: Spectral Data Comparison
Compound (CAS RN) IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
79207-99-1 Not reported Not reported Not reported
588674-68-4 ν(C=O) ~1670 Aromatic protons: 7.2–8.2; -SCH₂CH₂OPh: δ 3.8–4.2 C=O: ~180; aromatic carbons: 120–140
76382-24-6 ν(NH₂) ~3400; ν(C=O) ~1680 Aromatic protons: 7.5–8.3; -Br: no shift C-Br: ~110; C=O: ~180
17869-07-7 ν(OH) ~3200; ν(C=O) ~1665 -OCH₂CH₂OH: δ 3.7–4.1 C-O: ~70; C=O: ~182

Biological Activity

1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione is a synthetic anthraquinone derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This compound's structure suggests possible interactions with biological macromolecules, leading to various pharmacological effects.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H21NO5\text{C}_{19}\text{H}_{21}\text{N}\text{O}_{5}

Research indicates that anthraquinone derivatives, including this compound, may exert their biological effects through several mechanisms:

  • DNA Binding : Anthraquinones are known to intercalate into DNA, disrupting replication and transcription processes. Studies have shown that compounds similar to 1-amino-4-hydroxyanthracene derivatives exhibit significant DNA-binding affinity, which correlates with their cytotoxicity against cancer cell lines .
  • Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells. The alteration of mitochondrial function and calcium flux is also associated with their action .

Anticancer Properties

Numerous studies have explored the anticancer potential of anthraquinone derivatives. For instance:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies reveal that it exhibits IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range, indicating potent activity .
Cell LineIC50 (µM)Reference
HeLa (cervical)6.5
KB (epidermoid)7.0
BEL-7402 (hepatoma)69

Structure-Activity Relationship (SAR)

The effectiveness of anthraquinones often depends on specific structural features:

  • Compounds with longer side chains or additional functional groups tend to show enhanced activity. For instance, those with methylene linkages between amide groups have been noted for superior DNA binding and cytotoxicity .

Case Studies

  • In Vitro Studies : A comparative study on the cytotoxic effects of various anthraquinone derivatives highlighted that modifications in the side chains significantly affected their anticancer properties. The study found that derivatives with two methylene links exhibited higher potency compared to those with fewer or no such links .
  • Mechanistic Insights : Another investigation focused on the role of ROS in mediating the apoptotic effects of anthraquinones. It was observed that treatment with these compounds led to increased ROS levels and subsequent mitochondrial dysfunction in cancer cells, confirming their potential as chemotherapeutic agents .

Additional Biological Activities

Beyond anticancer properties, anthraquinone derivatives have shown promise in other areas:

  • Antimicrobial Activity : Some studies report that these compounds exhibit inhibitory effects against various bacterial strains, suggesting potential use as antimicrobial agents .
  • Immunomodulatory Effects : Certain anthraquinones have been noted for their ability to modulate immune responses, which could be beneficial in treating inflammatory diseases .

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